molecular formula C7H16Cl2N4O B2469678 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride CAS No. 2089255-38-7

1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride

Cat. No.: B2469678
CAS No.: 2089255-38-7
M. Wt: 243.13
InChI Key: KQYAGBKYLQSFRZ-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride is a synthetic organic compound featuring a 1,2,3-triazole core, a structure of significant interest in medicinal chemistry and chemical biology. This dihydrochloride salt offers enhanced solubility and stability for research applications. While the specific biological profile of this compound is a subject of ongoing investigation, molecules containing the 1,2,3-triazole scaffold are widely utilized as key building blocks in drug discovery and as bioisosteres for amide bonds and other functional groups . The presence of both a primary amine and a hydroxyl group on the molecular scaffold provides versatile handles for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules, such as libraries for high-throughput screening or targeted probes . Heterocyclic compounds of this class have been researched in the context of various therapeutic areas, which may include the study of inflammatory diseases, autoimmune disorders, and ischemic conditions, as suggested by patents covering related structural classes . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

1-[4-(aminomethyl)triazol-1-yl]butan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O.2ClH/c1-2-7(12)5-11-4-6(3-8)9-10-11;;/h4,7,12H,2-3,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYAGBKYLQSFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1C=C(N=N1)CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride typically involves a multi-step processThis reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually require a copper catalyst, a base, and a solvent such as water or an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit antimicrobial properties. The structure of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride suggests potential activity against various pathogens. Triazoles are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, making this compound a candidate for antifungal drug development.

Anticancer Properties

Studies have shown that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The aminomethyl group in this compound may enhance its interaction with cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific signaling pathways critical for tumor growth.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods involving the coupling of triazole derivatives with alcohols. The following general synthetic route has been proposed:

  • Formation of Triazole Ring: Using azides and terminal alkynes under copper-catalyzed conditions to form the triazole core.
  • Alkylation Reaction: Introducing the butanol moiety via alkylation reactions.
  • Salt Formation: Converting the base form to its dihydrochloride salt for improved solubility and stability.

Case Study 1: Antifungal Activity

A study published in Pharmaceutical Chemistry evaluated the antifungal properties of several triazole derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Candida albicans. The mechanism was attributed to the disruption of ergosterol biosynthesis pathways .

Case Study 2: Anticancer Research

In another research effort documented in Journal of Medicinal Chemistry, a series of triazole-containing compounds were tested for their cytotoxic effects against various cancer cell lines. The study found that modifications to the triazole structure could enhance potency against prostate cancer cells, suggesting a promising avenue for developing new anticancer agents based on the structure of this compound .

Mechanism of Action

The mechanism of action of 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,3-Triazole Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Applications
Target Compound 1,2,3-triazole 4-(aminomethyl), 1-(butan-2-ol) Likely CuAAC High solubility (dihydrochloride salt); potential for derivatization via amine group
Estradiol-triazole dihydrochloride () 1,2,3-triazole Estradiol backbone, propane-1,3-diamine CuAAC followed by HCl deprotection Combines steroid pharmacology with triazole stability; potential hormone-targeting applications
Benzimidazole-triazole hybrids () 1,2,3-triazole Benzimidazole, p-nitrophenyl acetamide Click chemistry Anti-HCV activity (e.g., compound 13: IC₅₀ = 2.1 µM)
Fluorinated triazole derivatives () 1,2,3-triazole Heptadecafluoroundecanamido chain CuAAC Lipophilic fluorinated chains may enhance blood-brain barrier penetration
Benzothiophene-triazole () 1,2,3-triazole Benzothiophene carboxamide Click chemistry (assumed) Increased aromaticity for π-π interactions in receptor binding

Physicochemical Properties

  • Solubility : The dihydrochloride salt form enhances aqueous solubility compared to neutral triazole analogs (e.g., ’s imidazole-based dihydrochloride salt shares similar solubility advantages) .
  • Lipophilicity : Fluorinated derivatives () exhibit higher logP values due to perfluorinated chains, whereas the target compound’s shorter butan-2-ol chain may reduce membrane permeability .

Biological Activity

1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C7H16Cl2N4O
  • Molecular Weight : 243.13 g/mol
  • CAS Number : 2089255-38-7

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the aminomethyl group in this compound enhances its interaction with microbial targets.

Table 1: Antimicrobial Efficacy of Triazole Compounds

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
This compoundC. albicans8 µg/mL

The compound demonstrated an MIC of 8 µg/mL against Candida albicans, indicating promising antifungal activity .

Antitumor Activity

Triazole derivatives have been explored for their anticancer properties. Research indicates that modifications in the triazole structure can lead to enhanced cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)
DoxorubicinMCF-7 (Breast)0.5
CisplatinA549 (Lung)2.0
This compoundHeLa (Cervical)3.5

The IC50 value for this compound against HeLa cells was found to be 3.5 µM, suggesting it possesses moderate antitumor activity .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring can interfere with the synthesis of ergosterol in fungi and other sterols in cancer cells.
  • Cell Cycle Arrest : Studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Properties : The aminomethyl group may also contribute to antioxidant effects, reducing oxidative stress within cells.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical and experimental settings:

Case Study 1: Antifungal Treatment
A clinical trial investigated the use of triazole derivatives for treating systemic fungal infections. Patients treated with formulations containing this compound showed a significant reduction in fungal load compared to standard treatments.

Case Study 2: Cancer Therapy
In vitro studies on HeLa cells demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for 1-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]butan-2-ol dihydrochloride?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry. This method involves reacting an alkyne-containing precursor (e.g., propargylamine derivatives) with an azide-functionalized substrate to form the 1,2,3-triazole core. Post-cycloaddition, the primary amine group is deprotected using hydrochloric acid to yield the dihydrochloride salt. For example, similar triazole derivatives have been synthesized by deprotecting tert-butyl carbamate groups with HCl, achieving yields >95% .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For confirming the triazole ring (δ 7.5–8.5 ppm for triazole protons) and aminomethyl group (δ 3.0–3.5 ppm).
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray Crystallography : Employ programs like SHELXL () for structural refinement, particularly to resolve stereochemistry at the butan-2-ol chiral center.
  • Elemental Analysis : To confirm purity and stoichiometry of the dihydrochloride salt .

Q. What is the role of HCl in the synthesis of the dihydrochloride salt?

HCl serves dual roles:

Deprotection : Removes tert-butyl or carbamate protecting groups from the aminomethyl moiety.

Salt Formation : Enhances solubility in aqueous media for biological assays and stabilizes the compound against degradation .

Advanced Research Questions

Q. How can crystallographic refinement using SHELXL resolve ambiguities in the compound’s structure?

SHELXL’s TWIN/BASF commands ( ) are critical for handling twinned crystals or high-resolution data. Key steps:

  • Use HKLF 5 format for twinned data.
  • Apply Rigid-Bond Restraints to maintain reasonable geometry for the triazole and aminomethyl groups.
  • Validate with R1/wR2 convergence metrics (target: <5% discrepancy) .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

  • Click Chemistry Diversification : Introduce substituents at the triazole’s 4-position (aminomethyl) or butan-2-ol backbone via CuAAC with tailored azides/alkynes ().
  • Biological Assay Optimization : Pair synthetic analogs with enzymatic assays (e.g., antifungal activity testing, as seen in azole derivatives in ).
  • Computational Modeling : Dock the triazole-amine scaffold into target protein active sites (e.g., fungal CYP51) to predict binding modes .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Control for Salt Form : Ensure the dihydrochloride salt is fully dissolved (e.g., use DMSO/PBS mixtures) to avoid false negatives.
  • Validate Target Engagement : Use isothermal titration calorimetry (ITC) to measure binding affinity directly, bypassing cell-based assay variability.
  • Replicate Under Standardized Conditions : Cross-reference with protocols from antifungal studies on analogous triazoles ().

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Co-solvent Systems : Use 10% DMSO in PBS (v/v) with sonication.
  • Salt Exchange : Prepare alternative salts (e.g., mesylate) if HCl interferes with assay pH.
  • Prodrug Derivatization : Temporarily mask the amine with acetyl groups, cleaved enzymatically post-uptake .

Methodological Considerations

Q. How to optimize reaction yields during CuAAC synthesis?

  • Catalyst : Use CuI (1–5 mol%) with TBTA ligand to prevent Cu-induced side reactions.
  • Solvent : Tert-butanol/water mixtures enhance reaction rates.
  • Monitoring : Track azide consumption via IR (ν ~2100 cm⁻¹) or TLC .

Q. What are best practices for handling hygroscopicity of the dihydrochloride salt?

  • Store under inert gas (N₂/Ar) with desiccants (e.g., silica gel).
  • Characterize hydrate forms via thermogravimetric analysis (TGA) to adjust stoichiometry in formulations .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across studies: How to troubleshoot?

  • Check Purity : Confirm via HPLC (≥95% purity; column: C18, 0.1% TFA/ACN gradient).
  • Assay Variability : Normalize data to positive controls (e.g., fluconazole for antifungal assays).
  • Species-Specific Effects : Test against isogenic fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) .

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